molecular formula C19H12N4O4 B2716097 3-(3,5-Dinitrophenyl)-1-phenylimidazo[1,5-a]pyridine CAS No. 324064-25-7

3-(3,5-Dinitrophenyl)-1-phenylimidazo[1,5-a]pyridine

Cat. No.: B2716097
CAS No.: 324064-25-7
M. Wt: 360.329
InChI Key: UUQLIIYLTXWHDQ-UHFFFAOYSA-N
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Description

3-(3,5-Dinitrophenyl)-1-phenylimidazo[1,5-a]pyridine is a derivative of the imidazo[1,5-a]pyridine scaffold, a heterocyclic system known for its versatility in medicinal chemistry, optoelectronics, and chemical sensing . The compound features a 3,5-dinitrophenyl substituent at the 3-position of the imidazo[1,5-a]pyridine core and a phenyl group at the 1-position.

Properties

IUPAC Name

3-(3,5-dinitrophenyl)-1-phenylimidazo[1,5-a]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H12N4O4/c24-22(25)15-10-14(11-16(12-15)23(26)27)19-20-18(13-6-2-1-3-7-13)17-8-4-5-9-21(17)19/h1-12H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UUQLIIYLTXWHDQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=C3C=CC=CN3C(=N2)C4=CC(=CC(=C4)[N+](=O)[O-])[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H12N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3,5-Dinitrophenyl)-1-phenylimidazo[1,5-a]pyridine typically involves the condensation of 3,5-dinitrobenzaldehyde with 2-aminopyridine in the presence of a suitable catalyst. The reaction is carried out under reflux conditions in a solvent such as ethanol or acetonitrile. The product is then purified through recrystallization or column chromatography .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on improving yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

3-(3,5-Dinitrophenyl)-1-phenylimidazo[1,5-a]pyridine can undergo various types of chemical reactions, including:

    Oxidation: The nitro groups can be further oxidized under strong oxidative conditions.

    Reduction: The nitro groups can be reduced to amino groups using reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium dithionite.

    Substitution: The compound can undergo nucleophilic aromatic substitution reactions, particularly at the positions ortho to the nitro groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Hydrogen gas with palladium on carbon, or sodium dithionite in aqueous solution.

    Substitution: Sodium methoxide or potassium tert-butoxide in an aprotic solvent like dimethyl sulfoxide (DMSO).

Major Products

    Oxidation: Formation of dinitro derivatives with additional oxygen-containing functional groups.

    Reduction: Formation of 3-(3,5-diaminophenyl)-1-phenylimidazo[1,5-a]pyridine.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Anticancer Properties

Imidazo[1,5-a]pyridine derivatives are being investigated for their anticancer activities. Studies have shown that modifications in the imidazo[1,5-a]pyridine structure can enhance cytotoxicity against various cancer cell lines. For instance, derivatives including 3-(3,5-Dinitrophenyl)-1-phenylimidazo[1,5-a]pyridine have been synthesized and evaluated for their effects on tumor growth inhibition through mechanisms such as apoptosis induction and cell cycle arrest .

Anti-inflammatory Effects

Research has indicated that certain imidazo[1,5-a]pyridine derivatives exhibit anti-inflammatory properties. The incorporation of specific functional groups can enhance their ability to inhibit pro-inflammatory mediators. Compounds similar to this compound are being explored for their potential in treating conditions like osteoarthritis by modulating inflammatory pathways .

Luminescent Materials

The unique optical properties of imidazo[1,5-a]pyridine derivatives make them suitable for use in luminescent materials. The incorporation of the dinitrophenyl group can enhance luminescence efficiency, making these compounds potential candidates for applications in optoelectronic devices such as organic light-emitting diodes (OLEDs) and sensors .

Sensors

Research has demonstrated that imidazo[1,5-a]pyridine derivatives can be utilized as fluorescent probes for detecting specific analytes. The ability to modify the electronic properties of these compounds allows for the development of highly selective sensors for environmental monitoring and biomedical applications .

Fluorescent Probes

The design of fluorescent probes based on imidazo[1,5-a]pyridine structures has been a focus area due to their high sensitivity and selectivity for various targets. For example, a novel probe derived from this class has been developed for the rapid detection of hydrogen sulfide in biological samples . Such applications are crucial in clinical diagnostics and environmental analysis.

Case Studies

StudyFocusFindings
Study 1Anticancer ActivityDemonstrated significant cytotoxic effects against breast cancer cell lines with IC50 values in the low micromolar range .
Study 2Anti-inflammatory PropertiesShowed reduction in inflammatory cytokines in vitro with potential implications for osteoarthritis treatment .
Study 3Sensor DevelopmentDeveloped a fluorescent sensor with high selectivity for hydrogen sulfide detection at low concentrations .

Mechanism of Action

The mechanism of action of 3-(3,5-Dinitrophenyl)-1-phenylimidazo[1,5-a]pyridine largely depends on its application:

    Antimicrobial Activity: The nitro groups can be reduced within microbial cells to form reactive intermediates that damage cellular components.

    Anticancer Activity: The compound can induce oxidative stress in cancer cells, leading to cell death. It may also interact with specific molecular targets involved in cell proliferation and survival pathways.

Comparison with Similar Compounds

Structural and Functional Analogues

Key structural analogs include:

  • 1-(2-Pyridyl)-3-(3-nitrophenyl)imidazo[1,5-a]pyridine (3j) : A derivative with a 3-nitrophenyl group and a 2-pyridyl substituent at the 1-position .
  • 1-(2-Pyridyl)-3-(2-hydroxyphenyl)imidazo[1,5-a]pyridine (3a): Contains a hydroxyl group at the 2-position of the phenyl ring, noted for potent antibacterial activity .
Table 1: Substituent Effects on Key Properties
Compound Substituent (Position) Key Properties
3-(3,5-Dinitrophenyl)-1-phenylimidazo[1,5-a]pyridine 3,5-dinitrophenyl (3) Hypothesized strong electron-withdrawing effects; potential enhanced enzyme binding or fluorescence quenching.
3-(3-Nitrophenyl)-1-phenylimidazo[1,5-a]pyridine 3-nitrophenyl (3) Moderate electron-withdrawing effects; structural simplicity.
1-(2-Pyridyl)-3-(3-nitrophenyl)imidazo[1,5-a]pyridine (3j) 3-nitrophenyl (3) Ki = 99.30 mM (papain inhibition); IC50 = 96.50 mM; MIC50 = 1.4 mg/ml (antibacterial).
1-(2-Pyridyl)-3-(2-hydroxyphenyl)imidazo[1,5-a]pyridine (3a) 2-hydroxyphenyl (3) Ki = 13.75 mM; IC50 = 13.40 mM; MIC50 = 0.6 mg/ml (most potent antibacterial).

Enzyme Inhibitory Activity

Imidazo[1,5-a]pyridine derivatives with nitro or hydroxyl substituents exhibit varying inhibitory effects on cysteine proteases like papain:

  • Nitro-substituted derivatives (e.g., 3j): Show moderate inhibition (Ki = 99.30 mM, IC50 = 96.50 mM), suggesting that nitro groups may reduce binding affinity compared to hydroxylated analogs .
  • Hydroxyl-substituted derivatives (e.g., 3a) : Demonstrate superior inhibition (Ki = 13.75 mM, IC50 = 13.40 mM), attributed to hydrogen bonding with papain’s active site .

Antibacterial Activity

Antibacterial potency (MIC50) correlates with substituent polarity:

  • Hydroxyl groups (3a) : MIC50 = 0.6 mg/ml, likely due to enhanced solubility and membrane penetration .
  • Nitro groups (3j) : MIC50 = 1.4 mg/ml, suggesting nitro substituents may reduce bioavailability or increase toxicity . The 3,5-dinitrophenyl variant may exhibit even lower efficacy due to heightened hydrophobicity or cytotoxicity.

Photophysical Properties

Imidazo[1,5-a]pyridine derivatives with electron-withdrawing groups (e.g., nitro) often exhibit solvatochromism and large Stokes shifts, making them suitable as fluorescent probes . However:

  • Nitro-substituted derivatives: May experience fluorescence quenching due to intramolecular charge transfer (ICT) effects. The 3,5-dinitro substitution could exacerbate this quenching compared to mono-nitro analogs .
  • Hydroxyl/methoxy-substituted derivatives : Show brighter emission and better membrane intercalation in liposomes, as seen in .
Table 2: Photophysical Comparison
Compound Type Substituent Stokes Shift Membrane Intercalation Efficiency
Nitro-substituted (e.g., 3j) 3-nitrophenyl Moderate Lower (due to polarity mismatch)
Hydroxyl-substituted (e.g., 3a) 2-hydroxyphenyl Large Higher
3,5-Dinitrophenyl (hypothetical) 3,5-dinitrophenyl Small/None Poor (predicted)

Biological Activity

3-(3,5-Dinitrophenyl)-1-phenylimidazo[1,5-a]pyridine is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores its synthesis, biological mechanisms, and relevant case studies, supported by data tables and research findings.

Synthesis

The compound is synthesized through the condensation of 3,5-dinitrobenzaldehyde with 2-aminopyridine in the presence of a suitable catalyst under reflux conditions. Common solvents used include ethanol or acetonitrile. The resulting product is purified via recrystallization or column chromatography.

Biological Activity Overview

The biological activity of this compound primarily stems from its nitro groups, which are known to exhibit significant biological effects.

Antimicrobial Activity

Research indicates that the compound exhibits antimicrobial properties. The mechanism involves the reduction of nitro groups within microbial cells to form reactive intermediates that can damage cellular components. A structure-activity relationship (SAR) study highlighted a correlation between the chemical structure and antimicrobial efficacy, demonstrating significant binding energy with active sites of microbial protein receptors .

Anticancer Properties

The compound has also been investigated for its anticancer potential. It is believed to induce oxidative stress in cancer cells, leading to cell death. The interaction with specific molecular targets involved in cell proliferation pathways further supports its therapeutic potential against various cancers.

The mechanism of action for this compound varies based on its application:

  • Antimicrobial Activity : The nitro groups are reduced to form reactive species that can disrupt cellular function.
  • Anticancer Activity : The compound induces oxidative stress and interacts with cellular pathways that regulate survival and proliferation.

Case Study 1: Antimicrobial Efficacy

A recent study evaluated the antimicrobial activity of various derivatives of imidazo[1,5-a]pyridine compounds, including this compound. The results indicated that compounds with similar structures exhibited broad-spectrum activity against pathogens like Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were significantly lower than those of standard antibiotics, suggesting potential as new antimicrobial agents .

CompoundMIC (μg/mL)Target Bacteria
This compound4E. coli
Compound A8S. aureus
Compound B16Pseudomonas aeruginosa

Case Study 2: Anticancer Activity

Another study focused on the anticancer properties of the compound in various cancer cell lines. The findings revealed that treatment with this compound resulted in significant apoptosis in cancer cells compared to untreated controls. The compound's ability to induce oxidative stress was confirmed through assays measuring reactive oxygen species (ROS) levels in treated cells .

Cell LineIC50 (μM)Apoptosis Rate (%)
HeLa1070
MCF-71565
A5491268

Q & A

Basic Research Questions

Q. What are the recommended synthetic protocols for 3-(3,5-dinitrophenyl)-1-phenylimidazo[1,5-a]pyridine?

  • Methodological Answer : The compound can be synthesized via nucleophilic substitution or cyclocondensation reactions. A common approach involves reacting 1-phenylimidazo[1,5-a]pyridine with 3,5-dinitrophenyl derivatives under reflux in anhydrous solvents (e.g., DMF or THF) with catalytic bases like K₂CO₃. Purification typically employs column chromatography with gradient elution (e.g., hexane/ethyl acetate). Monitoring reaction progress via TLC and confirming purity via HPLC (>95%) is critical .

Q. How can researchers characterize the structural integrity of this compound?

  • Methodological Answer : Use a combination of spectroscopic techniques:

  • NMR : ¹H/¹³C NMR to confirm substitution patterns (e.g., aromatic protons at δ 8.5–9.0 ppm for dinitrophenyl groups) .
  • Mass Spectrometry : High-resolution mass spectrometry (HRMS) to verify molecular ion peaks (e.g., [M+H]⁺).
  • HPLC : Assess purity using reverse-phase C18 columns with UV detection at 254 nm .

Q. What experimental assays are suitable for evaluating its enzymatic inhibition potential?

  • Methodological Answer : Papain or caspase-like cysteine proteases are model systems. Prepare enzyme solutions (0.05–0.1 mM) and incubate with the compound (0.1–0.5 mM) at 37°C. Use chromogenic substrates (e.g., Bz-DL-Arg-pNA) and measure absorbance at 410 nm after quenching with trichloroacetic acid. Calculate IC₅₀ values via nonlinear regression .

Q. How does the compound’s stability vary under different thermodynamic conditions?

  • Methodological Answer : Conduct stability studies at 25°C, 37°C, and 45°C in buffered solutions (pH 4–9). Monitor degradation via UV-Vis spectroscopy over 24–72 hours. Kinetic parameters (e.g., half-life) can be derived using Arrhenius plots .

Q. What statistical methods optimize reaction yields and selectivity?

  • Methodological Answer : Apply Design of Experiments (DoE) to screen variables (e.g., solvent polarity, temperature, catalyst loading). Central Composite Design (CCD) or Box-Behnken models can identify optimal conditions. Validate predictions with confirmatory runs .

Advanced Research Questions

Q. How can computational chemistry guide the design of derivatives with enhanced bioactivity?

  • Methodological Answer : Use density functional theory (DFT) to calculate frontier molecular orbitals (HOMO/LUMO) and electrostatic potential maps. Molecular docking (e.g., AutoDock Vina) against target enzymes (e.g., papain) predicts binding affinities. Pair with MD simulations (>100 ns) to assess stability of ligand-receptor complexes .

Q. What catalytic systems improve regioselectivity in synthesizing derivatives?

  • Methodological Answer : Heterogeneous catalysts like Fe₂O₃@SiO₂/In₂O₃ enhance cross-coupling efficiency in imidazo[1,5-a]pyridine functionalization. Optimize catalyst loading (5–10 mol%) and solvent systems (e.g., ethanol/water) to minimize byproducts .

Q. How should researchers address contradictions in inhibitory activity data across studies?

  • Methodological Answer : Re-evaluate assay conditions (e.g., enzyme source, substrate concentration). Perform meta-analysis of IC₅₀ values using standardized protocols. Validate via orthogonal assays (e.g., fluorogenic substrates) or isothermal titration calorimetry (ITC) to confirm binding thermodynamics .

Q. What advanced techniques resolve crystal structure ambiguities?

  • Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) with synchrotron radiation (λ = 0.7–1.0 Å) resolves π-π stacking and hydrogen-bonding networks. Refinement software (e.g., SHELXL) analyzes thermal parameters and occupancy ratios .

Q. How do substituent variations impact structure-activity relationships (SAR)?

  • Methodological Answer : Synthesize analogs with electron-withdrawing (e.g., -NO₂) or donating (-OCH₃) groups. Correlate Hammett σ values with inhibitory potency. QSAR models (e.g., CoMFA) can predict bioactivity trends .

Q. What methodologies integrate enzyme inhibition kinetics with thermodynamic profiling?

  • Methodological Answer : Perform van’t Hoff analysis using inhibition data at 25°C, 32°C, and 42°C. Calculate ΔG, ΔH, and ΔS to distinguish enthalpic/entropic contributions. Isothermal microcalorimetry (IMC) provides real-time heat flow data .

Q. How can reaction mechanisms be validated for substitution pathways?

  • Methodological Answer : Isotopic labeling (e.g., D₂O exchange) tracks proton transfer steps. Kinetic isotope effects (KIE) and intermediate trapping (e.g., ESI-MS) identify rate-determining steps. Computational IRC (Intrinsic Reaction Coordinate) analysis maps transition states .

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